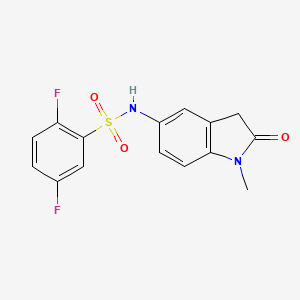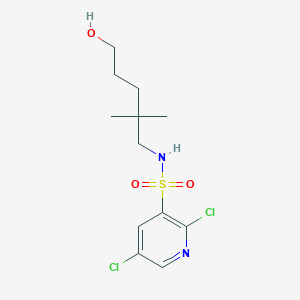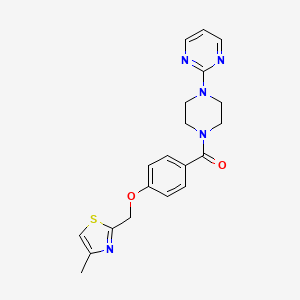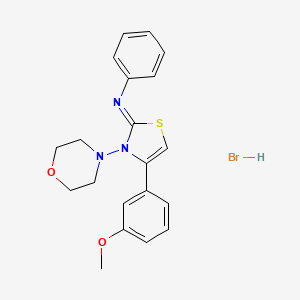![molecular formula C16H10BrNO3 B2860400 2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 22394-23-6](/img/structure/B2860400.png)
2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione” is a chemical compound with the CAS Number: 22394-23-6 . It has a molecular weight of 344.16 . The IUPAC name for this compound is 2- (2- (2-bromoacetyl)phenyl)isoindoline-1,3-dione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H10BrNO3/c17-9-14(19)12-7-3-4-8-13(12)18-15(20)10-5-1-2-6-11(10)16(18)21/h1-8H,9H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 344.16 . Other specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Photophysical Properties
A novel phthalimide derivative containing an isoindole moiety was synthesized and its solvatochromic behavior was investigated to estimate the singlet excited and ground state dipole moments. The study provides insights into the chemical stability and reactive centers of such compounds, contributing to the understanding of their photophysical properties and potential applications in material science or photodynamic therapy (Akshaya et al., 2016).
Structural Characterization
The structure of a similar isoindole-1,3-dione derivative was confirmed using 1D and 2D NMR spectroscopy, highlighting the significance of such techniques in verifying the identity of complex organic compounds. This approach is essential in the development of new chemical entities with potential applications in various fields of research, including medicinal chemistry and materials science (Dioukhane et al., 2021).
Functionalization and Reactivity
The reactivity of isoindole-1,3-diones with bromine and other reagents was explored, leading to the formation of pseudo-allylic halogenation products. Such studies are crucial for understanding the chemical behavior of isoindole derivatives, paving the way for their application in synthetic organic chemistry and the design of new molecules with specific functionalities (Khusnitdinov et al., 2019).
Novel Routes to Isoindolobenzazepines
Research into the reactions of phthalimidin-2-ylacetic acid derivatives has opened new routes to isoindolobenzazepines, a class of compounds that may have potential applications in the development of new therapeutic agents or in material science. This work illustrates the importance of innovative synthetic pathways in expanding the chemical space of isoindole derivatives (Scartoni et al., 1979).
Polysubstituted Isoindole-1,3-dione Analogues
The synthesis of new polysubstituted isoindole-1,3-dione analogues demonstrates the versatility of isoindole derivatives in chemical synthesis. The ability to introduce various substituents and functional groups can lead to compounds with diverse physical, chemical, and biological properties, suitable for applications in pharmaceuticals, agrochemicals, and materials science (Tan et al., 2014).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been reported to have a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects .
Mode of Action
It has been reported that a similar compound, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, showed significant inhibitory effects on the viability of cancer cells . This suggests that the compound may interact with cellular targets to induce changes that inhibit cell growth or survival.
Biochemical Pathways
Similar compounds have been shown to affect various pathways related to cell growth, inflammation, and viral replication .
Pharmacokinetics
Similar compounds, due to their neutral and hydrophobic nature, can pass through the living membrane in vivo , suggesting good bioavailability.
Result of Action
The compound 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione has been found to induce apoptosis and necrosis in Raji cells, a type of lymphoma cell . This suggests that 2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione may have similar effects on cellular health and survival.
Action Environment
The synthesis of similar compounds has been carried out under various conditions, suggesting that the compound’s action may be influenced by factors such as temperature and ph .
Propriétés
IUPAC Name |
2-[2-(2-bromoacetyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-9-14(19)12-7-3-4-8-13(12)18-15(20)10-5-1-2-6-11(10)16(18)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWGJWVERUCIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-nitro-phthalamic acid](/img/structure/B2860320.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860323.png)
![4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2860324.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide](/img/structure/B2860325.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2860327.png)
![1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one](/img/structure/B2860330.png)
![[3-(Methoxycarbonyl)phenyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2860331.png)

![[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2860333.png)

